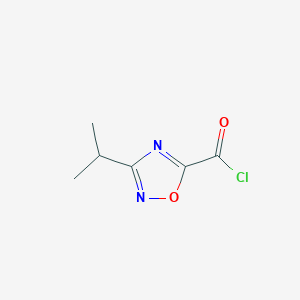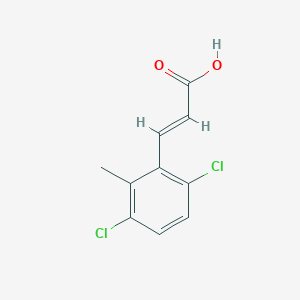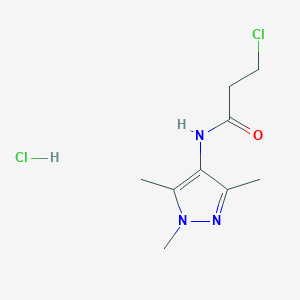
2,4-Dichloro-5-methylcinnamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2. It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms and a methyl group on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-methylcinnamic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of chlorinated precursors and controlled reaction environments to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-methylcinnamic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,4-Dichloro-5-methylcinnamic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell death. Additionally, it may inhibit key enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Cinnamic Acid: The parent compound, which lacks the chlorine and methyl substituents.
2,4-Dichlorocinnamic Acid: Similar structure but without the methyl group.
5-Methylcinnamic Acid: Similar structure but without the chlorine atoms.
Uniqueness: 2,4-Dichloro-5-methylcinnamic acid is unique due to the combined presence of chlorine and methyl groups on the phenyl ring. This structural modification enhances its chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H8Cl2O2 |
|---|---|
Peso molecular |
231.07 g/mol |
Nombre IUPAC |
(E)-3-(2,4-dichloro-5-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h2-5H,1H3,(H,13,14)/b3-2+ |
Clave InChI |
LBNQUPRBTHWWNJ-NSCUHMNNSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)O |
SMILES canónico |
CC1=CC(=C(C=C1Cl)Cl)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



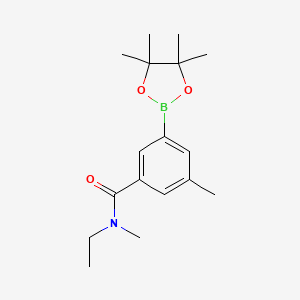
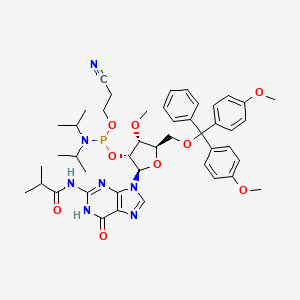
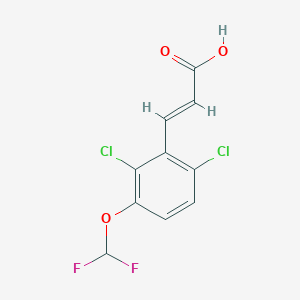
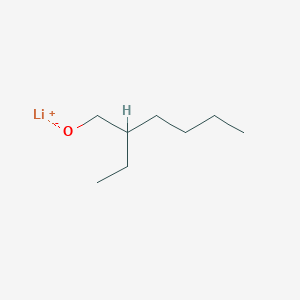




![2-[2-(2-Methoxy-ethoxy)-ethoxy]-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B13726750.png)
![1-Neopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B13726752.png)
